

A Comparative Analysis of AKT-IN-5 and SH-5 for Researchers

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Compound of Interest			
Compound Name:	AKT-IN-5		
Cat. No.:	B15620157	Get Quote	

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of two inhibitors of the serine/threonine kinase Akt: **AKT-IN-5** and SH-5. This document outlines their mechanisms of action, presents available quantitative data, and details standardized experimental protocols for their evaluation.

The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has established Akt as a key target for therapeutic intervention. A multitude of small molecule inhibitors have been developed to target the three highly homologous isoforms of Akt —Akt1, Akt2, and Akt3. This guide focuses on a comparative analysis of two such inhibitors, AKT-IN-5 and SH-5, to aid researchers in selecting the appropriate tool for their studies.

Mechanism of Action

AKT-IN-5 is a potent inhibitor of Akt kinases. While detailed public information on its specific binding mode is limited, it is classified as an imidazopyridazine compound.

SH-5 is a synthetic phosphatidylinositol analog. Its mechanism of action involves targeting the pleckstrin homology (PH) domain of Akt. This interaction is thought to prevent the recruitment of Akt to the plasma membrane, a crucial step for its activation by upstream kinases like PDK1 and mTORC2, thereby inhibiting downstream signaling.[1][2]

Quantitative Data Comparison



The following table summarizes the available half-maximal inhibitory concentration (IC50) values for **AKT-IN-5** and SH-5 against the Akt isoforms. It is important to note that direct comparative studies are limited, and data is compiled from various sources. The absence of specific IC50 values for SH-5 against individual Akt isoforms in the public domain is a notable data gap.

Inhibitor	Target	IC50 (nM)	Notes
AKT-IN-5	Akt1	450	Data from commercial supplier.
Akt2	400	Data from commercial supplier.	
Akt3	Not Reported		
SH-5	Akt (general)	~5000	This value represents a general inhibitory concentration. Specific IC50 values for each isoform are not widely reported.[1]
Akt1	Not Reported		
Akt2	Not Reported	-	
Akt3	Not Reported	-	

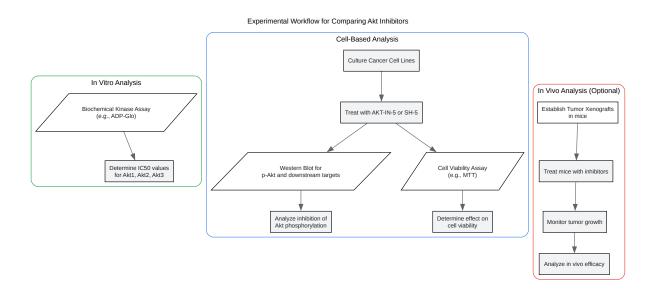
Signaling Pathway and Experimental Workflow Visualization

To visually represent the biological context and experimental procedures discussed, the following diagrams have been generated.



PI3K/Akt Signaling Pathway and Inhibition Points Plasma Membrane Receptor Tyrosine PIP2 Kinase (RTK) Phosphorylation Activation PI3K PIP3 Recruitment Recruitment via PDK1 mTORC2 AKT-IN-5 PH Domain Phosphorylation Phosphorylation Inhibits PH domain binding Inhibits kinase activity (Thr308) (Ser473) Phosphorylation Downstream Effectors (e.g., GSK3β, FOXO) Cell Proliferation, Survival, Growth





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References



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